4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMJJAHTINDZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Carbamoylation: The 4-bromoaniline is then reacted with phosgene or a similar carbamoylating agent to form the 4-bromophenylcarbamoyl intermediate.
Methoxylation: The intermediate is then reacted with methoxybenzoic acid under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis
Compounds with ester groups can undergo hydrolysis to form carboxylic acids. This reaction is typically catalyzed by acids or bases.
Amidation
Carboxylic acids can react with amines to form amides. This reaction often requires a coupling agent.
Bromination
Bromination reactions are common for aromatic compounds. The presence of a bromine substituent in 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid suggests that similar compounds could undergo further bromination under specific conditions.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of organic compounds. These methods help identify the molecular structure and detect impurities.
Biological Activities
Compounds with similar structures to 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid may exhibit biological activities such as inhibition of enzymes or interaction with cellular targets. For example, compounds with bromophenyl groups have shown inhibitory effects on telomerase .
Future Research Directions
Future studies should focus on synthesizing 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid and exploring its chemical reactivity, including potential hydrolysis, amidation, and bromination reactions. Additionally, investigating its biological activities could reveal new therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features, which include a bromophenyl group, a carbamoyl moiety, and methoxy substituents. These structural components contribute to its biological activity and potential utility in various applications.
Medicinal Chemistry
One of the primary applications of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is in medicinal chemistry. Its structural features make it a candidate for drug development targeting various diseases.
Case Study: Anti-inflammatory Activity
Research has indicated that compounds similar to 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid exhibit anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Agricultural Science
The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals.
Research Findings: Herbicidal Activity
In a study published in Pest Management Science, researchers evaluated the herbicidal efficacy of this compound against common weeds. The results showed that it significantly reduced weed biomass when applied at specific concentrations, indicating its potential as an environmentally friendly herbicide .
Material Science
The unique chemical structure of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid lends itself to applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A recent investigation published in Polymer Chemistry explored the incorporation of this compound into polymer matrices. The study found that adding this compound improved the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications .
Analytical Chemistry
This compound can also serve as a standard reference material in analytical chemistry due to its distinct chemical properties.
Application: Chromatographic Techniques
In analytical methods such as High-Performance Liquid Chromatography (HPLC), this compound has been utilized as a calibration standard to ensure accurate quantification of similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and carbamoyl groups can participate in binding interactions with these targets, while the methoxybenzoic acid moiety may enhance its solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogues and their variations:
Physicochemical Properties
- Lipophilicity : Bromine substitution (logP ~2.5–3.0 estimated) increases lipophilicity compared to fluoro (logP ~2.0) or ethoxy (logP ~1.8) analogs .
- Acidity : The benzoic acid core confers moderate acidity (pKa ~4.29 for benzyl ether analog ). Carbamoyl groups may slightly increase pKa due to hydrogen-bonding effects.
- Stability : Carbamoyl linkages are less prone to hydrolysis than esters but may degrade under strong acidic/basic conditions .
Biological Activity
4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid, with the CAS number 522624-54-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various aspects such as its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxybenzoic acid
- Molecular Formula : C16H14BrNO5
- Molecular Weight : 380.19 g/mol
The biological activity of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromophenyl group may enhance hydrophobic interactions with proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues in active sites of enzymes or receptors. This dual interaction can modulate protein function and influence various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid exhibit antimicrobial properties. For instance, studies have shown that related benzoic acid derivatives possess significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.
| Compound | Activity | Reference |
|---|---|---|
| 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid | Potential antibacterial | |
| Related benzoic acids | Antifungal and antibacterial |
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored in several studies. It is hypothesized that the methoxy groups in its structure may contribute to reducing inflammatory responses by inhibiting pro-inflammatory cytokines.
Antioxidant Activity
Preliminary studies suggest that similar compounds may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The presence of the bromine atom may enhance electron donation capabilities, thereby increasing radical scavenging efficiency.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds with similar structures could inhibit the expression of COX-2 and TNF-alpha in macrophages, indicating a potential pathway for anti-inflammatory action .
- Oxidative Stress Studies : Research showed that derivatives of benzoic acids could reduce reactive oxygen species (ROS) levels in cellular models, implying their role as antioxidants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, the methoxy group in similar benzoic acid derivatives undergoes substitution using sodium methoxide or other nucleophiles under controlled temperatures (60–80°C) and anhydrous solvents like DMF . The carbamoyl group can be introduced via amidation of 4-bromoaniline with activated esters (e.g., NHS esters) in the presence of coupling agents like DCC . Yield optimization requires monitoring pH, solvent polarity, and stoichiometric ratios of reagents.
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?
- Methodology :
- ¹H NMR : The methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while the aromatic protons of the 4-bromophenyl group appear as doublets (δ 7.2–7.6 ppm) due to para-substitution .
- IR : Key peaks include C=O stretching of the benzoic acid (~1680 cm⁻¹) and carbamoyl N-H bending (~1540 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (M+H⁺) should align with the molecular formula C₁₆H₁₃BrNO₅ (exact mass: 394.18 g/mol) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Stability studies should assess hydrolysis of the carbamoyl group in aqueous environments (pH-dependent) and photodegradation of the bromophenyl moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and light-induced decomposition .
Advanced Research Questions
Q. How does the electronic nature of the 4-bromophenyl group influence reactivity in cross-coupling reactions?
- Methodology : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) on similar bromophenyl derivatives reveal reduced electron density at the para position, favoring oxidative addition with palladium catalysts . Experimental validation requires screening ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize catalytic turnover .
Q. What computational approaches predict the compound’s vibrational modes and chemical reactivity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model vibrational frequencies and Fukui indices to identify nucleophilic/electrophilic sites. For example, DFT analysis of 4-bromo-3-methoxybenzoic acid derivatives shows strong agreement between calculated and experimental IR spectra, with deviations <5 cm⁻¹ .
Q. How do solvent effects impact the compound’s solubility and crystallization behavior?
- Methodology : Solubility parameters (Hansen solubility parameters) and polarity indices (ET30) guide solvent selection. Polar aprotic solvents (DMSO, DMF) enhance solubility via H-bonding with the carboxylic acid group. Crystallization trials in ethanol/water mixtures (7:3 v/v) yield monoclinic crystals suitable for X-ray diffraction .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding)?
- Methodology :
- Enzyme Inhibition : Assay purity (>95% by HPLC) and confirm the absence of hydrolyzed byproducts (e.g., free benzoic acid) that may skew IC₅₀ values .
- Receptor Binding : Use radioligand displacement assays with tritiated analogs to quantify binding affinity (Kd). Cross-validate with molecular docking simulations (AutoDock Vina) to identify key interactions with receptor active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
